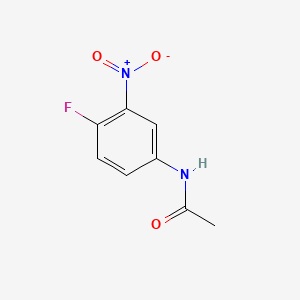

N-(4-Fluoro-3-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403008. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHCAOSRFFAKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059848 | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-32-6 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 351-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluoro-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS3NU4Q7B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-Fluoro-3-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-fluoro-3-nitrophenyl)acetamide, a key intermediate in contemporary organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies. We will explore two primary synthetic routes from 4-fluoro-3-nitroaniline, delve into the principles of spectroscopic and spectrometric analysis for structural confirmation, and discuss the compound's significance as a building block in the synthesis of bioactive molecules. All protocols and data interpretations are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic amide that has garnered significant interest as a versatile synthetic intermediate.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and an acetamido group on a phenyl ring, provides multiple reactive handles for diverse chemical transformations. The strategic placement of the electron-withdrawing nitro group and the halogenated substituent makes this compound a valuable precursor in the synthesis of various heterocyclic systems and complex organic molecules.[1]

In the realm of drug discovery, derivatives of this compound are instrumental in the development of novel therapeutic agents. For instance, related acetamide structures are investigated for their potential antibacterial properties.[2] The core structure is a key component in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The strategic functional groups allow for sequential modifications, enabling the construction of complex molecular frameworks designed to interact with specific biological targets.

This guide aims to provide a robust and practical resource for the scientific community, detailing reliable synthetic methods and comprehensive characterization techniques for this compound.

Synthesis of this compound: A Tale of Two Acetylating Agents

The synthesis of this compound is typically achieved through the acetylation of the commercially available starting material, 4-fluoro-3-nitroaniline. This transformation involves the formation of an amide bond via nucleophilic acyl substitution. We will discuss two field-proven protocols utilizing different acetylating agents: acetic anhydride and acetyl chloride.

Mechanistic Insight: The Nucleophilic Acyl Substitution Pathway

The acetylation of 4-fluoro-3-nitroaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (acetate or chloride), yields the stable amide product.

Caption: Generalized mechanism of nucleophilic acyl substitution for the synthesis of this compound.

Protocol 1: Acetylation using Acetic Anhydride

This protocol is a straightforward and high-yielding method that can be performed at room temperature.

Experimental Protocol:

-

To a 50 mL flask, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol).

-

Under constant stirring at room temperature, add acetic anhydride (11 mL, 116 mmol) in small portions.

-

Continue stirring the reaction mixture for 12 hours.

-

Upon completion, add ice water to the reaction mixture and stir for an additional 30 minutes to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

For further purification, recrystallize the product from an ethanol/water mixture (8:2).

| Parameter | Value | Reference |

| Starting Material | 4-fluoro-3-nitroaniline | [3] |

| Reagent | Acetic Anhydride | [3] |

| Solvent | None (reagent as solvent) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 12 hours | [3] |

| Typical Yield | 85% | [3] |

| Appearance | Brown solid | [3] |

Protocol 2: Acetylation using Acetyl Chloride and Triethylamine

This method employs the more reactive acetyl chloride and requires a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Experimental Protocol:

-

In a 50 mL flask, dissolve 4-fluoro-3-nitroaniline (5.0 g, 32.0 mmol) and triethylamine (6.7 mL, 48.0 mmol) in 50 mL of dichloromethane (DCM) at 0 °C in an ice bath.

-

Slowly add acetyl chloride (2.75 mL, 38.4 mmol) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction overnight.

-

Upon completion, wash the organic layer sequentially with 5% aqueous potassium bisulfate (KHSO4), saturated aqueous sodium bicarbonate (NaHCO3), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Concentrate the organic phase and recrystallize the product from dichloromethane to obtain the purified product.

| Parameter | Value | Reference |

| Starting Material | 4-fluoro-3-nitroaniline | [4] |

| Reagents | Acetyl Chloride, Triethylamine | [4] |

| Solvent | Dichloromethane (DCM) | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | Overnight | [4] |

| Typical Yield | 84% | [4] |

| Appearance | Not specified, likely a solid | [4] |

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. The following section details the expected outcomes from various analytical techniques.

Physical Properties

| Property | Expected Value | Reference |

| Molecular Formula | C₈H₇FN₂O₃ | |

| Molecular Weight | 198.15 g/mol | |

| Melting Point | 142–144 °C | [3] |

| Appearance | Brown solid | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

-

Expected ¹H NMR Data (400 MHz, Chloroform-d):

-

δ 10.38 (s, 1H): This singlet corresponds to the amide proton (-NH).

-

δ 8.47 (dd, J = 7.03, 2.73 Hz, 1H): This doublet of doublets is attributed to the aromatic proton ortho to the nitro group.

-

δ 7.80 (dd, J = 9.08, 4.00, 2.93 Hz, 1H): This complex multiplet corresponds to the aromatic proton ortho to the acetamido group.

-

δ 7.51 (dd, J = 11.23, 9.08 Hz, 1H): This doublet of doublets is assigned to the aromatic proton ortho to the fluorine atom.

-

δ 2.04 (s, 3H): This singlet represents the three protons of the acetyl methyl group (-CH₃).[4]

-

¹³C NMR Spectroscopy:

-

Expected ¹³C NMR Resonances:

-

~169 ppm: Carbonyl carbon of the amide group.

-

~150-160 ppm (doublet): Aromatic carbon attached to the fluorine atom, showing a large C-F coupling constant.

-

~120-140 ppm: Other aromatic carbons.

-

~25 ppm: Methyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the closely related N-(4-nitrophenyl)acetamide shows characteristic absorptions that can be extrapolated to our target compound.[6]

-

Expected Characteristic IR Absorptions:

-

~3300 cm⁻¹: N-H stretching of the secondary amide.

-

~1670 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1550 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1540 cm⁻¹: N-H bending of the amide (Amide II band).

-

~1200-1000 cm⁻¹: C-F stretching.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): m/z = 198.

-

Key Fragmentation Peaks: Fragmentation is expected to occur via cleavage of the amide bond and loss of the nitro group. Common fragments would include the loss of the acetyl group (M-43) and the nitro group (M-46).

-

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.

Sources

Introduction: Strategic Importance of a Core Chemical Intermediate

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Fluoro-3-nitrophenyl)acetamide

This compound, a substituted nitroaromatic compound, serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its utility is most pronounced in the pharmaceutical industry, where it functions as a foundational building block for the development of novel therapeutic agents.[2][3] The precise arrangement of its functional groups—an acetamide, a nitro group, and a fluorine atom on a benzene ring—offers multiple reaction sites for chemists to exploit. Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a prerequisite for efficient process development, scalability, and the ultimate quality of the final active pharmaceutical ingredient (API).[4][5]

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. We will delve into its structural and thermal properties, solubility characteristics, and spectroscopic signature. Beyond presenting data, this document elucidates the causality behind the experimental methodologies chosen for characterization, offering a framework for researchers and drug development professionals to assess its quality and optimize its use in synthetic workflows.

Core Physicochemical Profile

A compound's behavior in both reactive and biological systems is dictated by its physical and chemical properties.[6] For a synthetic intermediate, properties such as melting point, solubility, and molecular weight are critical quality attributes that influence reaction kinetics, purification strategies, and formulation.[7] The key physicochemical data for this compound are summarized below.

| Property | Value | Significance in Drug Development & Synthesis |

| CAS Number | 351-32-6[8] | Unambiguous identification for regulatory, safety, and procurement purposes. |

| Molecular Formula | C₈H₇FN₂O₃[1][8] | Confirms elemental composition; essential for molecular weight calculation and reaction stoichiometry. |

| Molecular Weight | 198.15 g/mol [1][8] | Foundational for all stoichiometric calculations in synthesis, ensuring precise control over reaction conditions and yield. |

| Physical Form | Yellow to Brown Solid[9] | The color and state provide a preliminary, macroscopic indicator of purity. Deviations may suggest the presence of impurities or degradation products. |

| Melting Point | 138.5°C to 144°C[1][2][3] | A sharp melting range is a primary indicator of high purity. A broad or depressed range suggests impurities. This thermal property is critical for setting drying temperatures and assessing stability. |

| Boiling Point | 385.9°C (Predicted)[1][2] | Indicates low volatility. While not typically distilled, this value helps assess thermal stability limits under high-temperature reaction conditions. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.[10] | Governs the choice of solvents for reaction, extraction, and crystallization. Poor solubility can necessitate specialized solvent systems or processing conditions, impacting process efficiency.[5] |

| Storage | Room temperature, dry conditions[2][9] | Defines the required conditions to maintain the compound's stability and prevent degradation over time, ensuring the integrity of starting material for synthesis. |

Synthesis and Purification: A Validating Workflow

The quality of a starting intermediate is paramount. The synthesis of this compound is typically achieved via the acylation of 4-fluoro-3-nitroaniline. The choice of acylating agent and purification method directly impacts the final purity and, consequently, the downstream reaction success.

Diagram: Synthetic Workflow

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis via Acetic Anhydride

Causality: This protocol utilizes acetic anhydride, a common and effective acylating agent.[3] The reaction is straightforward and typically high-yielding. Purification by recrystallization is chosen because it is a highly effective method for removing unreacted starting materials and soluble byproducts from a solid product, leveraging differences in solubility at different temperatures.

-

Reaction Setup: In a 50 mL flask equipped with a magnetic stirrer, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol).

-

Reagent Addition: Under constant stirring at room temperature, add acetic anhydride (11 mL, 116 mmol) in small portions.

-

Reaction: Stir the resulting mixture for 12 hours at room temperature.

-

Quenching and Precipitation: Add ice water to the reaction mixture and continue stirring for 30 minutes to precipitate the crude product.

-

Isolation: Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove residual acids and salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture (e.g., 8:2 v/v) to achieve high purity.

-

Drying: Dry the purified crystals under vacuum to yield the final product as a brown solid (Typical Yield: ~85%).[3]

Analytical Characterization: The Foundation of Trustworthiness

A robust analytical package ensures the identity, purity, and consistency of the chemical intermediate. Each technique provides a unique piece of information that, when combined, creates a comprehensive quality profile.

Diagram: Analytical Characterization Workflow

Caption: Integrated workflow for the analytical characterization of the final product.

Experimental Protocols: Key Analytical Methods

-

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides quantitative data on the onset of melting and the enthalpy of fusion, offering a more precise and reproducible measure of thermal behavior and purity.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a Tzero aluminum pan.

-

Instrument Setup: Place the pan in the DSC cell alongside an empty reference pan.

-

Thermal Program: Heat the sample from 25°C to 160°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Determine the onset and peak of the endothermic melting event. A sharp peak confirms high purity.

-

-

Structural Verification (¹H NMR Spectroscopy)

Causality: ¹H NMR is the gold standard for confirming the chemical structure of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Analysis: Confirm the presence of expected signals: a singlet for the acetyl methyl protons (~2.04 ppm), aromatic protons in their characteristic regions (~7.51-8.47 ppm), and a singlet for the amide proton (~10.38 ppm).[11] The splitting patterns (e.g., doublets of doublets) will confirm the substitution pattern on the aromatic ring.

-

-

Purity Assessment (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Causality: HPLC is a highly sensitive technique for separating the main compound from trace impurities. A well-developed method can quantify purity with high accuracy, which is essential for materials used in pharmaceutical synthesis.[12]

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 254 nm

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Implications for Drug Development

The physicochemical properties of this compound are not isolated data points; they have direct and significant consequences for drug development.

-

Process Chemistry: The compound's defined melting point and thermal stability allow for robust drying and storage protocols. Its solubility profile dictates the solvent choices for subsequent synthetic steps, impacting yield, cost, and environmental footprint.

-

Medicinal Chemistry: As a building block, its purity is non-negotiable. Impurities can lead to unwanted side reactions, complicate the purification of subsequent intermediates, and potentially introduce toxic byproducts into the final API.[4]

-

ADMET Properties: While this compound is an intermediate, the presence of the nitro group and fluorine atom influences the properties of the final API. For instance, the polar nitro group can impact solubility and metabolic stability, while the fluorine atom is often used to block metabolic sites or modulate pKa.[13][14] A thorough understanding of the intermediate's properties provides a foundation for predicting and optimizing the "drug-like" characteristics of the final molecule.[5]

Conclusion

This compound is a valuable intermediate whose utility in research and development is underpinned by its specific physicochemical profile. A disciplined approach to its synthesis and characterization, employing a suite of robust analytical techniques, is essential for ensuring its quality and consistency. By understanding the causal links between its properties and its performance in synthetic applications, researchers and drug development professionals can leverage this compound to its full potential, accelerating the discovery and production of new medicines.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbino.com [jbino.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthonix, Inc > 351-32-6 | this compound [synthonix.com]

- 9. This compound | 351-32-6 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. This compound | 351-32-6 [chemicalbook.com]

- 12. Acetamide, N-(4-nitrophenyl)- | SIELC Technologies [sielc.com]

- 13. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 14. chem.libretexts.org [chem.libretexts.org]

N-(4-Fluoro-3-nitrophenyl)acetamide CAS number and identifiers

An In-Depth Technical Guide to N-(4-Fluoro-3-nitrophenyl)acetamide: Synthesis, Properties, and Applications

Executive Summary: this compound is a substituted acetanilide that serves as a critical building block in organic synthesis. Its unique structure, featuring a fluorine atom and a nitro group on the phenyl ring, provides multiple reactive sites, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core identifiers, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its emerging role in the synthesis of novel antibacterial agents.

Core Chemical Identifiers and Properties

This compound is unambiguously identified by a set of unique codes and descriptors crucial for regulatory compliance, procurement, and research documentation. Its physical properties are foundational for its handling, storage, and application in synthetic chemistry.

| Identifier / Property | Value |

| CAS Number | 351-32-6[2][3][4][5] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇FN₂O₃[2][4][5] |

| Molecular Weight | 198.15 g/mol [1][2][4][5] |

| Appearance | Brown solid[6] |

| Melting Point | 138.5°C[1] (Alternate source: 142-144°C) |

| Boiling Point | 385.9°C (Predicted)[1] |

| InChIKey | KLHCAOSRFFAKQV-UHFFFAOYSA-N[2][7] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)F)[O-][2][4][7] |

Synthesis Protocol and Mechanistic Rationale

The primary route for synthesizing this compound is through the N-acetylation of 4-fluoro-3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of the title compound.[3]

Step 1: Reagent Setup

-

Dissolve 4-fluoro-3-nitroaniline (5.0 g, 32.0 mmol) and triethylamine (TEA, 6.7 mL, 48.0 mmol) in 50 mL of dichloromethane (DCM) in a reaction flask.

-

Cool the mixture to 0°C using an ice bath. The use of DCM as a solvent is advantageous due to its inertness and low boiling point, which simplifies product isolation.

Step 2: Acetylation

-

Slowly add acetyl chloride (2.75 mL, 38.4 mmol) dropwise to the cooled solution.[3]

-

Causality: Acetyl chloride is a highly reactive acylating agent. The dropwise addition at 0°C is a critical control measure to manage the exothermic nature of the reaction and prevent the formation of side products. Triethylamine, a tertiary amine base, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation, driving the reaction equilibrium towards the product.[3][8]

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture overnight to ensure the reaction proceeds to completion.[3]

Step 3: Workup and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous potassium bisulfate (KHSO₄), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]

-

Self-Validation: This sequential washing process is a self-validating purification system. The KHSO₄ wash removes any unreacted triethylamine. The NaHCO₃ wash neutralizes any remaining acidic components, including excess acetyl chloride and HCl. The final brine wash removes residual water from the organic layer.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[3]

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

-

Crystallize the resulting crude product from DCM to yield pure this compound. A typical yield for this protocol is around 84-85%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Confirmation

Structural confirmation of the synthesized product is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, Chloroform-d): δ 2.04 (s, 3H), 7.51 (dd, J = 11.23, 9.08 Hz, 1H), 7.80 (dd, J = 9.08, 4.00, 2.93 Hz, 1H), 8.47 (dd, J = 7.03, 2.73 Hz, 1H), 10.38 (s, 1H).[3]

-

Interpretation: The singlet at 2.04 ppm corresponds to the three protons of the acetyl methyl group. The signals between 7.51 and 8.47 ppm are characteristic of the protons on the substituted aromatic ring, with their splitting patterns (doublet of doublets) reflecting coupling to both the adjacent proton and the fluorine atom. The singlet at 10.38 ppm is indicative of the amide proton.

-

Applications in Drug Discovery and Chemical Synthesis

While this compound serves as a versatile intermediate for dyes and agrochemicals, its most notable recent application is as a precursor in the synthesis of novel antibacterial agents.[1]

Precursor for Antibacterial Agents

Research has demonstrated that a chlorinated derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , exhibits promising antibacterial activity against Klebsiella pneumoniae, a pathogen known for high rates of drug resistance.[8][9] This derivative is synthesized directly from 4-fluoro-3-nitroaniline, highlighting the importance of the core scaffold provided by this compound's parent amine.[8]

Studies have shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide can act synergistically with existing antibiotics like meropenem and imipenem, potentially offering a new strategy to combat resistant infections.[10][11][12] The parent compound, this compound, is a crucial reference and starting point for the development of these more complex, biologically active molecules.

Application Pathway Diagram

Caption: Role as a precursor for antibacterial agent synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are synthesized from available safety data sheets.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles) to prevent skin and eye contact.[13][14]

-

Handling: Use in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[13][14] Do not eat, drink, or smoke in areas where the material is handled.[14]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[14][15]

-

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[13][14]

-

Incompatible Materials: Strong oxidizing agents.[13]

Conclusion

This compound (CAS: 351-32-6) is more than a simple chemical intermediate; it is a key enabling molecule in synthetic chemistry. Its well-defined synthesis and reactive functional groups provide a reliable platform for building more complex structures. The demonstrated utility of its derivatives in the development of new antibacterial agents underscores its importance for researchers in medicinal chemistry and drug discovery, offering a tangible starting point for addressing the challenge of antimicrobial resistance.

References

-

This compound - AbacipharmTech . AbacipharmTech. [Link]

-

This compound - [F48355] . Synthonix. [Link]

-

This compound,351-32-6 . Allfluoro pharmaceutical co .ltd. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae . SciELO. [Link]

-

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide . PubChem. [Link]

-

This compound . MySkinRecipes. [Link]

-

N-(4-Methyl-3-nitrophenyl)acetamide . PubChem. [Link]

-

N-(4-fluorophenyl)acetamide . PubChem. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents . MDPI. [Link]

-

This compound (C8H7FN2O3) . PubChemLite. [Link]

-

Acetamide, N-(4-nitrophenyl)- . NIST WebBook. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis . MDPI. [Link]

- Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

-

MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide . Capot Chemical. [Link]

-

Potential of 2-Chloro- this compound Against Klebsiella pneumoniae and In Vitro Toxicity Analysis . PubMed. [Link]

- Process for preparing 4-fluoro-3-nitroaniline.

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source . The Royal Society of Chemistry. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae . ScienceOpen. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae . PubMed. [Link]

-

Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib . ACS Publications. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae . SciELO. [Link]

-

Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib . ResearchGate. [Link]

-

Nitroacetanilide . Wikipedia. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound | 351-32-6 [chemicalbook.com]

- 4. Synthonix, Inc > 351-32-6 | this compound [synthonix.com]

- 5. This compound,351-32-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. N-(3-Fluoro-4-nitrophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C8H7FN2O3) [pubchemlite.lcsb.uni.lu]

- 8. scielo.br [scielo.br]

- 9. Potential of 2-Chloro- this compound Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae – ScienceOpen [scienceopen.com]

- 11. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. fishersci.com [fishersci.com]

- 14. keyorganics.net [keyorganics.net]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Spectral Data Analysis of N-(4-Fluoro-3-nitrophenyl)acetamide

<

Abstract

This technical guide provides a comprehensive analysis of N-(4-Fluoro-3-nitrophenyl)acetamide, a key chemical intermediate. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a definitive workflow for the structural elucidation and confirmation of this compound. Each analytical technique is detailed with field-proven experimental protocols, in-depth data interpretation, and the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted aromatic compound whose structural integrity is paramount in its various applications, including as a precursor in organic synthesis. The precise arrangement of its functional groups—an acetamide, a fluoro group, and a nitro group on a benzene ring—creates a unique electronic environment. Spectroscopic analysis is, therefore, indispensable for verifying its identity, purity, and structure. This guide synthesizes data from three core analytical techniques to provide an unambiguous structural confirmation, demonstrating a holistic and self-validating analytical strategy.

Molecular Structure and Predicted Spectral Signatures

Before delving into the experimental data, a foundational understanding of the molecule's structure allows for the prediction of its spectral characteristics.

Chemical Structure:

-

¹H NMR: The aromatic region is expected to show three distinct signals due to the three protons on the benzene ring. Their chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the acetamide group. A singlet for the amide proton (N-H) and a singlet for the methyl (CH₃) protons are also anticipated.

-

¹³C NMR: Eight distinct carbon signals are expected: six for the aromatic ring and two for the acetamide group. The chemical shifts will be significantly affected by the attached functional groups.

-

IR Spectroscopy: Characteristic absorption bands are predicted for the N-H bond of the secondary amide, the C=O (amide I) bond, the N-O bonds of the nitro group, and the C-F bond.

-

Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of the compound (198.04 g/mol ). Fragmentation patterns will likely involve the loss of the acetyl group and the nitro group.

Experimental Methodologies: A Validating Workflow

The integrity of spectral data is contingent upon rigorous experimental protocol. The following sections outline the standardized procedures for each analytical technique.

Overall Analytical Workflow

The diagram below illustrates the logical flow from sample preparation to integrated data analysis, ensuring a comprehensive characterization of the target molecule.

An In-depth Technical Guide to Determining the Solubility Profile of N-(4-Fluoro-3-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for the systematic determination and interpretation of the solubility profile of N-(4-Fluoro-3-nitrophenyl)acetamide. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[1][2] This document delineates the theoretical principles governing the solubility of this substituted aromatic amide, provides detailed, field-proven experimental protocols based on the gold-standard shake-flask method, and outlines analytical quantification using UV-Vis spectrophotometry. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and accurate solubility profile for this compound in a diverse range of organic and aqueous solvents.

Introduction and Physicochemical Characterization

This compound is an aromatic compound characterized by an acetamide group, a fluorine atom, and a nitro group attached to a benzene ring. These functional groups impart a unique combination of polarity, hydrogen bonding potential, and electron-withdrawing characteristics that dictate its interactions with various solvents. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences bioavailability in pharmaceutical contexts, reaction kinetics in synthesis, and efficiency in crystallization and purification processes.[3][4][5]

Molecular Structure and Properties

The arrangement of the functional groups on the phenyl ring is crucial to the molecule's overall physicochemical properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇FN₂O₃ | [2] |

| Molecular Weight | 198.15 g/mol | [2] |

| CAS Number | 351-32-6 | [6] |

| Appearance | Brown solid (typical) | [1] |

| Melting Point | 142–144 °C |[1] |

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent.

-

Polarity and Electron-Withdrawing Effects: The nitro (NO₂) and fluoro (F) groups are strongly electron-withdrawing. The nitro group, in particular, significantly increases the polarity of the molecule and creates partial positive charges on the aromatic ring, making it susceptible to nucleophilic attack. This high polarity suggests poor solubility in nonpolar solvents (e.g., hexane) and more favorable interactions with polar solvents.

-

Hydrogen Bonding: The acetamide group (-NHC(O)CH₃) is a key contributor to its solubility profile. The nitrogen-hydrogen (N-H) bond acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Therefore, solvents that can participate in hydrogen bonding (protic solvents like alcohols and water) are expected to be more effective at solvating the molecule than aprotic solvents of similar polarity.

-

Aqueous Solubility and pH: The acetamide group is generally neutral and does not ionize significantly in aqueous solutions across a typical pH range. Therefore, its solubility in aqueous buffers is not expected to show strong pH-dependence, unlike compounds with acidic or basic functional groups.

Experimental Program for Solubility Determination

A robust determination of solubility requires a systematic approach, from solvent selection to precise analytical measurement. The thermodynamic or equilibrium solubility is the most accurate measure and is best determined using the shake-flask method.[5][7]

Rationale for Solvent Selection

To build a comprehensive profile, a diverse set of solvents should be chosen, representing a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical and industrial processes.[8][9]

Table 2: Proposed Solvents for Solubility Profiling

| Class | Solvent | Rationale |

|---|---|---|

| Nonpolar | n-Hexane | Represents aliphatic hydrocarbon interactions. |

| Toluene | Represents aromatic, nonpolar interactions. | |

| Polar Aprotic | Ethyl Acetate | Ester functionality, moderate polarity. |

| Acetone | Ketone functionality, high polarity. | |

| Acetonitrile | Nitrile functionality, high polarity. | |

| Dichloromethane (DCM) | Chlorinated solvent, moderate polarity. | |

| Dimethyl Sulfoxide (DMSO) | Highly polar, strong H-bond acceptor, often used for stock solutions. | |

| Polar Protic | Methanol | Simple alcohol, H-bond donor and acceptor. |

| Ethanol | Common pharmaceutical solvent, H-bond donor and acceptor. | |

| Isopropanol | Secondary alcohol, slightly less polar than ethanol. | |

| Aqueous | Purified Water | Baseline aqueous solubility. |

| pH 4.0 Buffer | Represents acidic aqueous conditions. | |

| pH 7.4 Buffer | Represents physiological pH. |

| | pH 9.0 Buffer | Represents basic aqueous conditions. |

Experimental Workflow: Shake-Flask Method & UV-Vis Analysis

The shake-flask method is the universally recognized standard for determining equilibrium solubility.[10][11] Quantification of the dissolved analyte can be efficiently performed using UV-Vis spectrophotometry, as the nitrophenyl group provides a strong chromophore.[12][13]

Caption: Workflow for solubility determination via the shake-flask method and UV-Vis analysis.

Detailed Experimental Protocols

Adherence to a detailed, validated protocol is essential for generating trustworthy and reproducible data.

Protocol 1: Determination of λmax

Causality: Before quantitative measurements, the wavelength of maximum absorbance (λmax) must be identified to ensure maximum sensitivity and adherence to Beer-Lambert law.

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent transparent in the UV range (e.g., methanol or acetonitrile).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the solution across the UV-Vis spectrum (typically 200-600 nm).

-

Identify the wavelength at which the highest absorbance peak occurs. This is the λmax to be used for all subsequent measurements.

Protocol 2: Generation of Calibration Curve

Causality: A calibration curve is required to correlate the measured absorbance of an unknown sample to its concentration.[14]

-

Prepare a stock solution of accurately known concentration (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile).

-

Perform a series of serial dilutions to create at least five standard solutions of decreasing concentrations that bracket the expected concentration of the saturated samples.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) constitute the calibration curve. An R² value > 0.995 is required for a valid calibration.

Protocol 3: Shake-Flask Solubility Measurement

Causality: This procedure ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent, providing the most accurate measure of solubility.[7][11]

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., add 10 mg to 2 mL of each solvent). A visible excess of solid must remain at the end of the experiment to confirm saturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all suspended solid particles.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant from each vial. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE is suitable for most organic solvents) to remove any remaining microparticulates. Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted samples at λmax using a UV-Vis spectrophotometer.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of this compound in the original solvent. Express the final result in mg/mL and mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and analysis.

Table 3: Template for Solubility Data of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|

| n-Hexane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Isopropanol | [Experimental Value] | [Calculated Value] |

| Purified Water | [Experimental Value] | [Calculated Value] |

| pH 4.0 Buffer | [Experimental Value] | [Calculated Value] |

| pH 7.4 Buffer | [Experimental Value] | [Calculated Value] |

| pH 9.0 Buffer | [Experimental Value] | [Calculated Value] |

The results should be interpreted by correlating the observed solubility with the physicochemical properties of the solvents and the solute. For instance, high solubility in DMSO and acetone would be consistent with the polar nature of the molecule. Higher solubility in methanol and ethanol compared to acetonitrile could be attributed to the additional contribution of hydrogen bonding.

Safety and Handling Precautions

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation.

Users must consult the full Safety Data Sheet (SDS) for this compound before commencing any experimental work.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility profile of this compound. By combining the gold-standard shake-flask technique with reliable UV-Vis spectrophotometric quantification, researchers can generate the high-quality, reproducible data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The outlined protocols and theoretical discussions offer a complete framework for not only measuring but also understanding the solubility behavior of this important chemical intermediate.

References

-

Solvent selection for pharmaceuticals. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Protocols.io. Retrieved from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023-10-29). PubMed. Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). Pharmaceutical Sciences. Retrieved from [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024-06-29). Pharmaceutical Communications. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). Regulations.gov. Retrieved from [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017-02-07). ResearchGate. Retrieved from [Link]

-

Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (2019-10-31). NIH. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021-02-14). Improved Pharma. Retrieved from [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? ACS. Retrieved from [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Retrieved from [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development. (2020-10-09). YouTube. Retrieved from [Link]

-

N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601. PubChem. Retrieved from [Link]

-

This compound. MySkinRecipes. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. This compound | 351-32-6 [chemicalbook.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. rootspress.org [rootspress.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(4-Fluoro-3-nitrophenyl)acetamide: Synthesis, Properties, and Applications

Introduction

N-(4-Fluoro-3-nitrophenyl)acetamide is a substituted aromatic amide that has garnered significant interest in the fields of medicinal chemistry and drug development. Its strategic placement of fluoro, nitro, and acetamido groups on a benzene ring makes it a versatile synthetic intermediate for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries. While the specific historical record of its first synthesis is not prominently documented, its importance lies in its utility as a building block in contemporary organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FN₂O₃ | [1] |

| Molecular Weight | 198.15 g/mol | [2] |

| CAS Number | 351-32-6 | [3] |

| Appearance | Brown solid | [4] |

| Melting Point | 138.5 °C | [2] |

| Boiling Point | 385.9 °C | [2] |

| Density | Not specified in search results | |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 4-fluoro-3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Two common and effective protocols are detailed below.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride

This protocol is a straightforward and high-yielding method for the synthesis of this compound.

-

Step 1: Reaction Setup In a 50 mL flask, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) in small portions to acetic anhydride (11 mL, 116 mmol) under constant stirring at room temperature.

-

Step 2: Reaction Stir the reaction mixture for 12 hours at room temperature.

-

Step 3: Work-up and Isolation After 12 hours, add ice water to the reaction mixture and continue stirring for 30 minutes to precipitate the product. Filter the precipitate, wash it with water, and dry it.

-

Step 4: Purification Recrystallize the crude product from an ethanol/water mixture (8:2) to obtain the pure this compound. This method typically yields a brown solid with a yield of around 85%.

Protocol 2: Acetylation using Acetyl Chloride

This alternative protocol utilizes acetyl chloride as the acetylating agent in the presence of a base to neutralize the HCl byproduct.

-

Step 1: Reaction Setup Dissolve 4-fluoro-3-nitroaniline (5.0 g, 32.0 mmol) and triethylamine (TEA, 6.7 mL, 48.0 mmol) in 50 mL of dichloromethane (DCM) in a flask at 0 °C.

-

Step 2: Addition of Acetylating Agent Slowly add acetyl chloride (2.75 mL, 38.4 mmol) dropwise to the cooled solution.

-

Step 3: Reaction After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Step 4: Work-up and Isolation Wash the organic layer sequentially with 5% aqueous potassium bisulfate (KHSO₄), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Step 5: Purification Concentrate the organic phase and crystallize the residue from DCM to obtain this compound. This method provides a yield of approximately 84%.[3]

Reaction Scheme and Mechanism

The synthesis of this compound from 4-fluoro-3-nitroaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent.

Caption: Simplified mechanism of the acetylation of 4-fluoro-3-nitroaniline.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. A reported ¹H NMR spectrum in CDCl₃ shows the following key shifts: a singlet for the methyl protons around δ 2.04 ppm, and distinct multiplets for the three aromatic protons, along with a singlet for the amide proton at approximately δ 10.38 ppm. [3]

-

¹³C NMR Spectroscopy: While a specific spectrum for this compound is not readily available in the searched literature, the expected spectrum would show signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic coupling. For the related compound N-(4-Chloro-2-nitrophenyl)acetamide, the carbonyl carbon appears at δ 169.0 ppm and the methyl carbon at δ 25.6 ppm. [6]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group. For similar acetanilides, the N-H stretch appears around 3300 cm⁻¹, and the C=O stretch is observed near 1680 cm⁻¹. The nitro group stretches are typically found in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (198.15 g/mol ). Predicted fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring. PubChemLite predicts a monoisotopic mass of 198.04407 Da. [1]

Applications in Drug Discovery and Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of pharmacologically active compounds. Its utility is exemplified in the preparation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide .

The introduction of a chloroacetyl group to the 4-fluoro-3-nitroaniline core, a reaction for which this compound serves as a precursor in some synthetic strategies, leads to a molecule with demonstrated antibacterial properties. Recent studies have highlighted the potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide as an antibacterial agent, particularly against Klebsiella pneumoniae. [7][8]This underscores the importance of this compound as a foundational scaffold in the development of new therapeutics to combat antibiotic resistance.

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with established synthetic protocols and well-characterized properties. Its significance in the field of drug discovery, particularly in the synthesis of novel antibacterial agents, highlights its importance for researchers and scientists. This technical guide provides a solid foundation of knowledge on this compound, enabling its effective application in the laboratory and in the broader context of pharmaceutical development. Further research into its applications and the exploration of its derivatives may lead to the discovery of new and potent therapeutic agents.

References

-

This compound. MySkinRecipes. [Link]

-

2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

-

3'-Fluoroacetanilide - Solubility of Things. [Link]

-

a: Mass spectrum N-(4-nitrophenyl) acetamide | Download Scientific Diagram. ResearchGate. [Link]

-

This compound (C8H7FN2O3). PubChemLite. [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

FTIR spectrum N-(4-nitrophenyl) acetamide | Download Scientific Diagram. ResearchGate. [Link]

-

Potential of 2-Chloro- this compound Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]

Sources

- 1. PubChemLite - this compound (C8H7FN2O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 351-32-6 [chemicalbook.com]

- 4. N-(3-Fluoro-4-nitrophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. rsc.org [rsc.org]

- 7. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Potential Biological Activities of N-(4-Fluoro-3-nitrophenyl)acetamide Derivatives

Executive Summary

The N-(4-fluoro-3-nitrophenyl)acetamide scaffold has emerged as a versatile and promising core structure in medicinal chemistry. Derivatives of this compound have demonstrated a notable spectrum of biological activities, positioning them as valuable leads for the development of novel therapeutic agents. This technical guide synthesizes the current state of knowledge, focusing on the demonstrated antibacterial, anticancer, and enzyme inhibitory potential of this chemical class. We will delve into the synthesis of key derivatives, explore their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. The evidence suggests that strategic modifications to the this compound core, particularly at the acetamide side chain, can significantly enhance potency and selectivity against various pathological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of new small-molecule therapeutics.

Introduction: The this compound Scaffold

The acetamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its utility stems from its ability to form stable amide bonds and participate in hydrogen bonding, which is critical for molecular recognition at biological targets[1]. When incorporated into an N-arylacetamide structure, the electronic and steric properties of the aromatic ring become key determinants of biological activity[2].

The this compound core is of particular interest due to the specific substitutions on the phenyl ring. The fluoro group at position 4 can enhance metabolic stability and improve membrane permeability, while the electron-withdrawing nitro group at position 3 can significantly influence the molecule's electronic properties and binding interactions. This guide provides an in-depth analysis of how this specific scaffold has been leveraged to generate derivatives with significant therapeutic potential.

Synthesis of Key Derivatives

The foundational molecules, this compound (termed A1 in some literature) and its 2-chloro derivative (A2), are synthesized through straightforward acylation reactions. The synthesis of A2 is particularly noteworthy, as the addition of a chlorine atom has been shown to dramatically enhance biological activity in certain contexts[3][4].

Experimental Protocol: Synthesis of this compound (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)

This protocol is adapted from methodologies described in the literature[4].

Synthesis of this compound (A1):

-

Add 4-fluoro-3-nitroaniline (20 mmol) in small portions to a flask containing acetic anhydride (116 mmol) under constant stirring at room temperature.

-

Allow the reaction mixture to stir for 12 hours.

-

Upon completion, add ice water to the mixture and continue stirring for 30 minutes to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and allow it to dry.

-

Recrystallize the crude product from an ethanol/water mixture (8:2) to yield pure A1 as a brown solid (yield: ~85%)[4].

Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2):

-

Dissolve 4-fluoro-3-nitroaniline in a suitable solvent.

-

In the presence of a base such as triethylamine (Et₃N), add 2-chloroacetyl chloride dropwise to the solution[4].

-

Allow the reaction to proceed to completion.

-

Purify the resulting product via recrystallization to obtain pure A2 (yield: ~80%)[4].

Visualization: Synthetic Workflow

Caption: Proposed mechanism of antibacterial action for the chloro-acetamide derivative.

Combination Therapy: To combat resistance, A2 has been tested in combination with conventional antibiotics. These studies revealed synergistic and additive effects, suggesting that A2 can optimize the efficacy of other drugs, potentially allowing for lower effective doses.[5][6]

| Combination with A2 | Effect against K. pneumoniae | Reference |

| Meropenem & Imipenem | Synergistic | [5][6] |

| Ciprofloxacin & Cefepime | Additive | [5][6] |

| Ceftazidime | Indifference | [5][6] |

Anticancer Activity

While direct studies on the core topic molecule are emerging, related N-phenylacetamide derivatives have demonstrated significant potential as anticancer agents. These findings provide a strong rationale for investigating this compound derivatives in oncology.

Activity Against Cancer Cell Lines: Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown potent cytotoxic effects, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines.[7] Notably, compounds bearing a nitro moiety exhibited higher cytotoxicity than those with methoxy groups, highlighting the potential importance of the nitro group present in the core topic scaffold.[7] Other studies on related acetamides have shown activity against lung carcinoma (A-549) and colon cancer (HCT-116) cells.[1][8]

Mechanisms of Anticancer Action: The anticancer effects of these acetamide derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: One study on N-(2-hydroxyphenyl) acetamide found that it significantly inhibits the growth of MCF-7 breast cancer cells by inducing apoptosis, evidenced by an enhanced Bax/Bcl-2 ratio.[9]

-

Cell Cycle Arrest: The same compound was also found to arrest the cell cycle at the G0/G1 phase.[9] Other complex acetamide derivatives have been shown to induce cell death via arrest at the G2/M phase in MCF-7 cells.[10]

Caption: Generalized apoptosis pathway modulated by bioactive acetamide derivatives.

Enzyme Inhibition

The N-phenylacetamide scaffold is a versatile template for designing specific enzyme inhibitors.

-

Dihydrofolate Reductase (DHFR) Inhibitors: A series of N-arylacetamides containing sulfonamide moieties were designed and synthesized as potential DHFR inhibitors. This enzyme is a validated target for both antimicrobial and anticancer therapies.[1]

-

Aurora Kinase B (AURKB) Inhibitors: More specifically, a fluorophenyl acetamide derivative was identified as a potent and selective oral inhibitor of Aurora Kinase B, a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in cell cycle regulation.[11]

Antitubercular Activity

Structurally similar compounds have shown promising activity against Mycobacterium tuberculosis. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were evaluated, with several compounds exhibiting potent antitubercular activity. The most active compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m), displayed a MIC of 4 µg/mL against both the standard H37Rv strain and a rifampin-resistant clinical isolate, alongside a good in vitro safety profile.[12]

Pharmacokinetic and Toxicological Profile

Preliminary assessments of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have been encouraging.

-

Pharmacokinetics: In silico analysis predicted an excellent pharmacokinetic profile, indicating good parameters for potential oral administration.[3][13]

-

Toxicology: In vitro analysis of cytotoxicity and mutagenicity showed favorable results, suggesting a good preliminary safety profile that warrants further in vivo toxicological testing.[3][13]

Key Methodologies for Evaluation

The biological activities of these derivatives are assessed using a range of standardized in vitro assays.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol, based on CLSI guidelines, is fundamental for assessing antibacterial activity.

-

Preparation of Inoculum: Culture K. pneumoniae on a suitable agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound (e.g., A2) in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Controls:

-

Positive Control: Wells containing bacteria and broth but no compound (to ensure bacterial growth).

-

Negative Control: Wells containing broth only (to check for sterility).

-

Reference Drug: Include a known antibiotic as a comparator.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound serially diluted in the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The this compound scaffold is a validated starting point for the development of potent bioactive molecules. The existing research strongly supports its potential in antibacterial and anticancer applications.

Future research should focus on:

-

Library Expansion: Synthesizing a broader library of derivatives to further explore the structure-activity relationships, focusing on modifications to both the acetamide side chain and the aromatic ring.

-

Mechanism of Action: Conducting detailed biochemical and molecular biology studies to definitively identify the molecular targets and pathways for the most potent compounds.

-

In Vivo Evaluation: Advancing lead compounds with promising in vitro activity and favorable safety profiles into preclinical animal models of infection and cancer.

-